molecular formula C6H12O3 B147297 Methyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-80-3

Methyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B147297
CAS RN: 14002-80-3
M. Wt: 132.16 g/mol
InChI Key: KJRFTNVYOAGTHK-UHFFFAOYSA-N
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Patent
US04837357

Procedure details

120 g (1.18 mol) of triethylamine were added with vigorous stirring under reflux to a hot mixture at 50° C. of 975 g (12 mol) of 37% strength formaldehyde solution and 865 g (12 mol) of isobutyraldehyde, and the mixture was allowed to rise to 92° to 94° C. in the course of 10 minutes. Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes and at a maximum bottom of column temperature of from 70° to 75° C. The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which, essentially, further residues of water came off, and was stirred at that temperature for a further 160 minutes. Distillation of the mixture gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which contained 119 g (1.17 mol) of hydroxypivalinaldehyde, corresponding to 9.75%, based on the starting materials. This left a residue of 305 g which, according to analysis by gas chromatography, comprised 96% (869 g; 4.26 mol) of 2,2-dimethylpropane-1,3-diol hydroxypivalate, corresponding to a 71% yield, based on the starting materials (overall selectivity 80.75%). The residue was taken up in 1,100 ml of methanol, 15 g (0.28 mol) of sodium methanolate were added, and the mixture was stirred at room temperature for 15 hours. Neutralization with acetic acid and fractional distillation gave 496.5 g (3.76 mol) of methyl hydroxypivalate, corresponding to 88.34% yield, based on esterdiol III, and also 375.4 g (3.68 mol) of 2,2-dimethyl-1,3-propanediol, corresponding to an 86.4% yield.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
865 g
Type
reactant
Reaction Step Two
Quantity
869 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C=O.C(=O)C(C)C.[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH2:21]C(C)(C)CO)=[O:19]>CO.C[O-].[Na+]>[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH3:21])=[O:19] |f:5.6|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
865 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
869 g
Type
reactant
Smiles
OCC(C(=O)OCC(CO)(C)C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
15 g
Type
catalyst
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 92° to 94° C. in the course of 10 minutes
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
of from 70° to 75° C
TEMPERATURE
Type
TEMPERATURE
Details
The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which
Duration
15 min
STIRRING
Type
STIRRING
Details
was stirred at that temperature for a further 160 minutes
Duration
160 min
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture
CUSTOM
Type
CUSTOM
Details
gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which
WAIT
Type
WAIT
Details
This left a residue of 305 g which
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
Neutralization with acetic acid and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.76 mol
AMOUNT: MASS 496.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.